SubNC
Overview
Description
Subnaphthalocyanine (SubNC) is a type of organoboron compound that has gained significant attention in recent years due to its unique photophysical properties. It is comprised of three N-fused benzoisoindole units and an axial ligand around a boron core. This structure provides this compound with extended π-conjugation, resulting in an upshifted highest occupied molecular orbital energy level and a red-shifted absorption spectrum .
Mechanism of Action
Target of Action
SubNaphthalocyanine (SubNC) is primarily used in the field of organic solar cells . Its primary targets are the electron donors in these cells . The role of this compound is to absorb light in the red part of the spectrum and generate excitons .
Mode of Action
This compound interacts with its targets through a process known as exciton dissociation . This process involves the transfer of energy from the excitons generated in this compound to the electron donors . The energy transfer enables an efficient two-step exciton dissociation process . Excitons generated in the remote wide-bandgap acceptor are transferred by long-range Förster energy transfer to the smaller-bandgap acceptor, and subsequently dissociate at the donor interface .
Biochemical Pathways
The energy-relay cascade enabled by this compound allows for efficient exciton harvesting, which is key to the power conversion efficiency of these cells .
Pharmacokinetics
This compound exhibits substantial fluorescence and has significant triplet and singlet oxygen quantum yields . These properties, along with its synthetic availability, high solubility, and low tendency to aggregate, make this compound an effective component in organic solar cells .
Result of Action
The action of this compound results in the generation of a photocurrent in organic solar cells . This photocurrent originates from all three complementary absorbing materials, resulting in a quantum efficiency above 75% between 400 and 720 nm . With an open-circuit voltage close to 1 V, this leads to a remarkable power conversion efficiency .
Action Environment
The action, efficacy, and stability of this compound are influenced by the environment within the organic solar cell. Factors such as the presence of other absorbers, the architecture of the cell, and the specific fabrication methods can all impact the performance of this compound . For instance, the use of multiple complementary absorbers in tandem cells or in cascaded exciton-dissociating heterojunctions can enhance the absorption spectrum and maintain efficient exciton harvesting .
Preparation Methods
Synthetic Routes and Reaction Conditions
Subnaphthalocyanine can be synthesized by reacting naphthalonitrile in the presence of a boron compound, such as boron trichloride, in a solvent like dimethylbenzene or trimethylbenzene . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the SubNC compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Subnaphthalocyanine undergoes various chemical reactions, including:
Oxidation: SubNC can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of this compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while substitution reactions can yield a variety of functionalized this compound compounds with tailored properties .
Scientific Research Applications
Subnaphthalocyanine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Subnaphthalocyanine is often compared with other similar compounds, such as subphthalocyanine and phthalocyanine. Compared to subphthalocyanine, SubNC has extended π-conjugation, resulting in a red-shifted absorption spectrum and higher photophysical activity . Similar compounds include:
Subphthalocyanine: Similar structure but with different photophysical properties.
Phthalocyanine: A well-known compound with extensive applications in dyes and pigments, but with different electronic properties compared to this compound.
Subnaphthalocyanine stands out due to its unique combination of photophysical properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
16-chloro-2,15,17,30,42,43-hexaza-16-boraundecacyclo[29.10.1.114,18.03,15.04,13.06,11.017,29.019,28.021,26.032,41.034,39]tritetraconta-1,3,5,7,9,11,13,18(43),19,21,23,25,27,29,31(42),32,34,36,38,40-icosaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18BClN6/c38-37-43-33-27-15-21-9-3-5-11-23(21)17-29(27)35(43)42-36-30-18-24-12-6-4-10-22(24)16-28(30)34(44(36)37)41-32-26-14-20-8-2-1-7-19(20)13-25(26)31(39-32)40-33/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIVYCTVGAGXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6N1C(=NC7=NC(=N3)C8=CC9=CC=CC=C9C=C87)C1=CC2=CC=CC=C2C=C16)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18BClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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